molecular formula C11H11NO3 B2506159 1-(2-methoxyethyl)-1H-indole-2,3-dione CAS No. 128289-96-3

1-(2-methoxyethyl)-1H-indole-2,3-dione

Cat. No. B2506159
CAS RN: 128289-96-3
M. Wt: 205.213
InChI Key: DEIQBYPVTRBVGL-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 2-Methoxyethyl isatin or MEI and is a white crystalline powder with a molecular weight of 219.22 g/mol.

Scientific Research Applications

Heterocyclic Derivatives Synthesis

One of the primary applications of indole derivatives involves the synthesis of heterocyclic compounds. For instance, research by Shchekotikhin et al. (2006) outlines the nucleophilic substitution of methoxy groups in dimethoxynaphtho[2,3-f]indole dione derivatives leading to the formation of N-alkyl or N-aryl derivatives, which are crucial for developing pharmacologically active compounds (Shchekotikhin, Luzikov, Buyanov, & Preobrazhenskaya, 2006).

Photoinduced Molecular Transformations

Kobayashi et al. (1993) demonstrated the use of 1H-indole derivatives in photoinduced molecular transformations, leading to the synthesis of complex heterocyclic structures. This study highlights the versatility of indole derivatives in organic synthesis, particularly in creating compounds with potential biological activities (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been a focus of recent studies. Ashok et al. (2015) synthesized a series of 2-ethoxyindol-3-ylidene derivatives and evaluated their in vitro antibacterial activity, revealing high antimicrobial activity of some tested compounds (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Organic Synthesis and Drug Development

Isatins, including 1H-indole-2,3-dione derivatives, serve as synthetically versatile substrates for the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines, crucial for drug development. Their role in mammalian tissue and as modulators of biochemical processes has also been explored, indicating their broad utility in medicinal chemistry (Garden & Pinto, 2001).

Chemosensory Applications

Fahmi et al. (2019) reported on the high sensing capability of 1H-indole-2,3-dione compounds for the selective detection of Fe3+ ions, demonstrating the potential application of these compounds in developing chemosensory materials for metal ion detection (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

properties

IUPAC Name

1-(2-methoxyethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-7-6-12-9-5-3-2-4-8(9)10(13)11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIQBYPVTRBVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-indole-2,3-dione

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